8-[(4-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione
Description
8-[(4-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione is a synthetic organic compound with the molecular formula C25H35ClN4O2S and a molecular weight of 491.09 g/mol
Properties
CAS No. |
303972-84-1 |
|---|---|
Molecular Formula |
C25H35ClN4O2S |
Molecular Weight |
491.09 |
IUPAC Name |
8-[(4-chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C25H35ClN4O2S/c1-3-4-5-6-7-8-9-10-11-12-17-30-21-22(29(2)24(32)28-23(21)31)27-25(30)33-18-19-13-15-20(26)16-14-19/h13-16H,3-12,17-18H2,1-2H3,(H,28,31,32) |
InChI Key |
WFCUXFWNBGZZPT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C2=C(N=C1SCC3=CC=C(C=C3)Cl)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.
Introduction of the Chlorophenylmethylsulfanyl Group: This step involves the reaction of the purine core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate, facilitating the substitution of the hydrogen atom at the 8-position of the purine ring.
Attachment of the Dodecyl Chain: The dodecyl chain is introduced via an alkylation reaction, where the purine derivative reacts with dodecyl bromide under basic conditions.
Methylation: The final step involves the methylation of the purine ring, typically using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 8-[(4-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with nucleic acids, affecting gene expression. The chlorophenylmethylsulfanyl group and the dodecyl chain play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-[(4-Chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione: Lacks the dodecyl chain, which may affect its solubility and bioavailability.
7-Dodecyl-3-methylpurine-2,6-dione: Lacks the chlorophenylmethylsulfanyl group, potentially reducing its binding affinity to certain targets.
8-[(4-Methylphenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione: Substitutes the chlorine atom with a methyl group, which may alter its reactivity and interaction with biological targets.
Uniqueness
The presence of both the chlorophenylmethylsulfanyl group and the dodecyl chain in 8-[(4-Chlorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione makes it unique, providing a balance of hydrophobic and hydrophilic properties that can enhance its interaction with diverse molecular targets and improve its solubility in various solvents.
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